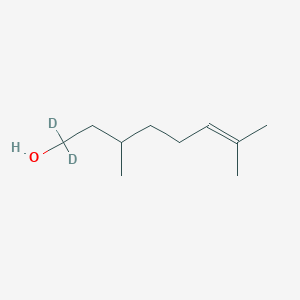

6-Octen-1,1-d2-1-ol, 3,7-dimethyl-

Description

BenchChem offers high-quality 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H20O |

|---|---|

Poids moléculaire |

158.28 g/mol |

Nom IUPAC |

1,1-dideuterio-3,7-dimethyloct-6-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i8D2 |

Clé InChI |

QMVPMAAFGQKVCJ-MGVXTIMCSA-N |

SMILES isomérique |

[2H]C([2H])(CC(C)CCC=C(C)C)O |

SMILES canonique |

CC(CCC=C(C)C)CCO |

Origine du produit |

United States |

Foundational & Exploratory

The Properties of Deuterated Citronellol: A Technical Guide for Drug Development Professionals

Introduction: Deuterated citronellol is a stable, isotopically labeled form of citronellol, a naturally occurring acyclic monoterpenoid found in the essential oils of plants like rose and citronella. The replacement of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a powerful tool for researchers in drug discovery and development. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle modification can significantly alter the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect.

In pharmaceutical research, this effect is leveraged to enhance the metabolic stability of drug candidates, potentially reducing dosing frequency, improving safety profiles, and extending the therapeutic window.[1][2] Deuterated compounds, including citronellol-d6, are invaluable as internal standards for quantitative bioanalysis using mass spectrometry and as tracers to elucidate metabolic pathways.[3] Furthermore, citronellol itself exhibits promising biological activities, including neuroprotective and anti-inflammatory effects, making its deuterated analogue a subject of interest for developing more stable therapeutic agents.[4][5]

This guide provides a comprehensive overview of the known properties of deuterated citronellol, detailed experimental protocols, and insights into its mechanisms of action for scientists and researchers in the pharmaceutical field.

Physicochemical Properties

The introduction of deuterium atoms results in a marginal increase in molecular weight while physical properties such as boiling point and density are expected to be very similar to the non-deuterated parent compound.

| Property | Citronellol | Deuterated Citronellol (Citronellol-d6) |

| IUPAC Name | 3,7-dimethyloct-6-en-1-ol[1] | 8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol[4] |

| Molecular Formula | C₁₀H₂₀O[1] | C₁₀H₁₄D₆O[4] |

| Molecular Weight | 156.27 g/mol [1] | 162.31 g/mol [4] |

| CAS Number | 106-22-9[1] | 220687-53-6[4] |

| Appearance | Colorless oily liquid | Not specified (Expected: Colorless oily liquid) |

| Boiling Point | 224-225 °C[1] | Not specified (Expected: ~224-225 °C) |

| Density | 0.855 g/cm³[6] | Not specified (Expected: Slightly higher than 0.855 g/cm³) |

| Solubility | In water, 200 mg/L at 25 °C[1] | Not specified (Expected: Similar to Citronellol) |

Spectroscopic Properties

Spectroscopic analysis is the primary method for confirming successful deuteration. The substitution of hydrogen with deuterium results in characteristic and predictable shifts in NMR, IR, and Mass Spectrometry data.

| Spectroscopic Technique | Citronellol | Deuterated Citronellol (Citronellol-d6) |

| ¹H-NMR | Methyl signals present (~1.6-2.0 ppm) | Methyl signals significantly reduced or absent[4] |

| ²H-NMR (Deuterium NMR) | Not applicable | Broad signals appear at chemical shifts similar to their proton counterparts (~1.6-2.0 ppm)[4] |

| Infrared (IR) Spectroscopy | Strong C-H stretching band (2800-3000 cm⁻¹)[4] | Reduced intensity of C-H stretching band; new C-D stretching band appears at a lower frequency (2100-2300 cm⁻¹)[4] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 156[4] | Molecular Ion (M⁺): m/z 162, representing a mass shift of +6 Da[4] |

Biological Activity and Signaling Pathways

Citronellol demonstrates significant biological activity, primarily as an anti-inflammatory and neuroprotective agent. These effects are mediated through the modulation of specific intracellular signaling pathways.

Anti-Inflammatory Pathway

In models of sepsis-induced renal inflammation, citronellol has been shown to exert a potent anti-inflammatory effect by targeting the AP-1 and NF-κB signaling pathways.[4][7] It reduces the gene expression of these key transcription factors, which in turn suppresses the production of the pro-inflammatory cytokine TNF-α.[4]

Neuroprotective Pathways

In models of Parkinson's disease, citronellol provides neuroprotection through multiple mechanisms.[5][6] It mitigates oxidative stress by enhancing the Nrf2 antioxidant response. It also reduces neuroinflammation by decreasing the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and downregulating key inflammatory enzymes like COX-2 and iNOS-2.[5] Furthermore, citronellol modulates apoptosis by decreasing the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2, and influences the autophagy pathway.[5][6]

Experimental Protocols

Synthesis of Deuterated Citronellol (d6)

The most common method for preparing deuterated citronellol is via the catalytic hydrogenation of geraniol or nerol using deuterium gas. The following is a representative protocol adapted from asymmetric hydrogenation procedures.[8]

Methodology:

-

Catalyst Preparation: Prepare the BINAP-ruthenium catalyst in a suitable solvent like methanol under an inert atmosphere (Argon).

-

Reaction Setup: In a high-pressure autoclave, dissolve the substrate (geraniol or nerol) in degassed methanol. Add the catalyst solution to the autoclave.

-

Hydrogenation (Deuteration): Seal the autoclave, purge with argon, and then introduce deuterium gas (D₂) to the desired pressure (e.g., 90-100 atm).[8]

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) until the consumption of deuterium gas ceases.

-

Workup: Carefully vent the excess deuterium gas. Transfer the reaction contents to a flask and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting residue by vacuum distillation to yield enantiomerically pure deuterated citronellol.[8]

Deuterium NMR (²H-NMR) Spectroscopy Analysis

Deuterium NMR is the most definitive method for verifying the positions of deuteration and determining isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve a precise amount of the deuterated citronellol sample in a non-deuterated, high-purity solvent (e.g., natural abundance DMSO or H₂O). Using a non-deuterated solvent is a key distinction from standard ¹H-NMR.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz) equipped with a probe capable of detecting the deuterium frequency.

-

Shimming and Locking: As there is no deuterated solvent for a lock signal, the experiment must be run in unlocked mode. Shimming is performed manually or by first shimming on a separate, standard deuterated sample of the same volume, then swapping in the unlocked sample.[9]

-

Data Acquisition: Acquire the ²H-NMR spectrum. A longer acquisition time may be necessary compared to ¹H-NMR to achieve a desirable signal-to-noise ratio due to the lower magnetogyric ratio of deuterium.

-

Data Analysis: Process the spectrum. The chemical shifts of the deuterium signals will be very close to their proton analogues. Integration of these signals can be used to confirm the relative deuteration at different sites.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and, therefore, the successful incorporation of deuterium. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a more advanced technique used to study protein conformational dynamics, where a deuterated molecule could be used as a ligand.

Protocol for HRMS Confirmation:

-

Sample Preparation: Prepare a dilute solution of the deuterated citronellol in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Infusion and Ionization: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source to generate molecular ions.

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Orbitrap or TOF).

-

Data Analysis: Identify the molecular ion peak. For citronellol-d6, this peak should correspond to the calculated exact mass of the deuterated molecule (C₁₀H₁₄D₆O), confirming the incorporation of six deuterium atoms.[4]

Generalized Protocol for HDX-MS Study (Ligand Interaction):

-

Deuterium Labeling: Incubate the target protein in a deuterated buffer (D₂O) for various time points, both in the presence and absence of deuterated citronellol.[10][11]

-

Quenching: Stop the exchange reaction rapidly by adding a quench buffer, which lowers the pH to ~2.5 and the temperature to ~0°C.[10]

-

Digestion: Immediately inject the quenched sample onto an online protease column (e.g., pepsin) kept at a low temperature to digest the protein into peptides.[12]

-

LC Separation: Separate the resulting peptides using a chilled UPLC system with a reversed-phase column.[10]

-

MS Detection: Elute the peptides directly into the mass spectrometer and acquire the data.

-

Data Analysis: Analyze the mass shift for each peptide. Regions of the protein that are protected from deuterium exchange upon binding to citronellol will show a lower mass increase, revealing the binding site and induced conformational changes.[12]

Applications in Drug Development

The use of deuterated compounds like citronellol is a strategic approach in modern drug discovery.

-

Metabolic Stability: The primary application is to slow down metabolism. If a C-H bond is cleaved in the rate-limiting step of a drug's metabolism (often by Cytochrome P450 enzymes), replacing it with a stronger C-D bond can significantly decrease the rate of metabolism.[2] This can lead to improved oral bioavailability, a longer half-life, and a reduced metabolic load on the patient.[13]

-

Reduced Toxicity: By slowing the formation of potentially reactive or toxic metabolites, deuteration can improve the safety profile of a drug candidate.[2]

-

Internal Standards: Due to their chemical similarity but distinct mass, deuterated compounds are the gold standard for use as internal standards in quantitative LC-MS assays, ensuring high accuracy and precision in pharmacokinetic and bioequivalence studies.[1][3]

-

Mechanism of Action Studies: Deuterated ligands can be used in advanced techniques like HDX-MS to probe the specific interactions between a drug and its protein target, providing critical insights into its mechanism of action.[10]

References

- 1. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BreezeIPL | Products :: Citronellal [breezeipl.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Effect of citronellol on oxidative stress, neuroinflammation and autophagy pathways in an in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Citronellol Reduces Sepsis-Induced Renal Inflammation via AP-1/NF-κB/TNF-α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Computational Studies Applied to Linalool and Citronellal Derivatives Against Alzheimer's and Parkinson's Disorders: A Review with Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of Citronellol-d2 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of citronellol-d2 as an internal standard in mass spectrometry for the quantitative analysis of citronellol. This deuterated analog offers significant advantages in accuracy and precision by effectively compensating for matrix effects and instrumental variability.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a widely accepted practice for achieving the highest level of accuracy and precision. Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are chemically almost identical to the analyte of interest. This similarity ensures they co-elute with the analyte during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer's ion source. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling reliable quantification.

Citronellol (C₁₀H₂₀O, MW: 156.27 g/mol ) is a naturally occurring monoterpenoid found in the essential oils of various plants, including rose, geranium, and citronella. It is widely used in the fragrance, cosmetic, and food industries. Accurate quantification of citronellol is crucial for quality control and research purposes. Citronellol-d2, a deuterated form of citronellol, serves as an ideal internal standard for these analyses.

Mass Spectral Characteristics of Citronellol and Citronellol-d2

The key to using a deuterated internal standard is the ability to distinguish it from the native analyte by mass spectrometry. Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of volatile compounds like citronellol.

Mass Spectrum of Unlabeled Citronellol

The electron ionization mass spectrum of citronellol is characterized by a molecular ion peak (M⁺) at m/z 156. However, this peak is often of low intensity due to the molecule's propensity to fragment. The fragmentation pattern provides a unique fingerprint for the molecule. Key fragments and their corresponding m/z values for unlabeled citronellol are summarized in the table below.

| m/z | Proposed Fragment Ion |

| 156 | [C₁₀H₂₀O]⁺• (Molecular Ion) |

| 138 | [M - H₂O]⁺• |

| 123 | [M - H₂O - CH₃]⁺ |

| 109 | [M - H₂O - C₂H₅]⁺ |

| 95 | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

| 69 | [C₅H₉]⁺ (Base Peak) |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Predicted Mass Spectrum of Citronellol-d2

For citronellol-d2, where two hydrogen atoms are replaced by deuterium, the molecular weight is increased by approximately 2 Da. The specific location of the deuterium atoms will influence the fragmentation pattern. Assuming the deuterium atoms are on the carbon backbone and not on the hydroxyl group, the molecular ion peak for citronellol-d2 would be at m/z 158. The major fragments will also show a corresponding mass shift if they retain the deuterium labels.

| Predicted m/z | Proposed Fragment Ion |

| 158 | [C₁₀H₁₈D₂O]⁺• (Molecular Ion) |

| 140 | [M - H₂O]⁺• |

| 125 | [M - H₂O - CH₃]⁺ |

| 111 | [M - H₂O - C₂H₅]⁺ |

| 97 | [C₇H₉D₂]⁺ |

| 83 | [C₆H₇D₂]⁺ |

| 71 | [C₅H₇D₂]⁺ |

| 57 | [C₄H₅D₂]⁺ |

| 43 | [C₃H₃D₂]⁺ |

Experimental Protocol for Quantitative Analysis of Citronellol using GC-MS and Citronellol-d2 Internal Standard

This section outlines a general procedure for the quantitative analysis of citronellol in a sample matrix (e.g., essential oil, cosmetic product) using citronellol-d2 as an internal standard.

Materials and Reagents

-

Citronellol standard (≥95% purity)

-

Citronellol-d2 internal standard (IS)

-

Organic solvent (e.g., hexane, ethyl acetate, methanol)

-

Anhydrous sodium sulfate

-

Sample containing citronellol

Sample Preparation

-

Preparation of Standard Solutions:

-

Prepare a stock solution of citronellol (e.g., 1000 µg/mL) in a suitable organic solvent.

-

Prepare a stock solution of citronellol-d2 (e.g., 100 µg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known amounts of the citronellol stock solution into a constant volume of the citronellol-d2 internal standard solution. This will result in standards with varying concentrations of citronellol but a fixed concentration of the internal standard.

-

-

Sample Extraction (if necessary):

-

For solid or semi-solid matrices, perform a solvent extraction (e.g., Soxhlet or ultrasonic extraction) to isolate the citronellol.

-

For liquid samples, a simple dilution may be sufficient.

-

-

Internal Standard Spiking:

-

Add a known amount of the citronellol-d2 internal standard solution to the extracted sample.

-

-

Final Preparation:

-

Adjust the final volume of the sample with the organic solvent.

-

Dry the sample over anhydrous sodium sulfate if necessary.

-

Transfer an aliquot to a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

| Parameter | Typical Setting |

| GC | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C (hold 5 min) |

| MS | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| SIM Ions (Citronellol) | e.g., m/z 69, 81, 95 |

| SIM Ions (Citronellol-d2) | e.g., m/z 71, 83, 97 |

Data Analysis

-

Calibration Curve:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte (citronellol) to the peak area of the internal standard (citronellol-d2) against the concentration of the analyte for each calibration standard.

-

-

Quantification:

-

Determine the peak area ratio of citronellol to citronellol-d2 in the unknown sample.

-

Calculate the concentration of citronellol in the sample using the equation of the calibration curve.

-

Data Presentation

The use of a deuterated internal standard significantly improves the reproducibility and accuracy of quantitative measurements. Below are representative tables illustrating the type of data generated in such an analysis.

Table 1: Calibration Curve Data for Citronellol Quantification

| Citronellol Conc. (µg/mL) | Citronellol Peak Area | Citronellol-d2 Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 12,500 | 1,200,000 | 0.0104 |

| 5.0 | 63,000 | 1,210,000 | 0.0521 |

| 10.0 | 128,000 | 1,190,000 | 0.1076 |

| 25.0 | 320,000 | 1,205,000 | 0.2656 |

| 50.0 | 645,000 | 1,195,000 | 0.5397 |

| 100.0 | 1,290,000 | 1,200,000 | 1.0750 |

Table 2: Comparison of Analytical Performance with and without Internal Standard

| Parameter | Without Internal Standard | With Citronellol-d2 Internal Standard |

| Linearity (R²) | 0.995 | > 0.999 |

| Precision (%RSD, n=6) | 8.5% | < 2.0% |

| Accuracy (% Recovery) | 85-115% | 98-102% |

| Limit of Quantification (LOQ) | 5 µg/mL | 1 µg/mL |

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Fragmentation Pathway of Unlabeled Citronellol in EI-MS.

Caption: Predicted Fragmentation Pathway of Citronellol-d2 in EI-MS.

Caption: General Workflow for Quantitative Analysis using an Internal Standard.

Conclusion

Citronellol-d2 is an excellent internal standard for the quantitative analysis of citronellol by mass spectrometry. Its chemical similarity to the analyte ensures that it accurately corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible data. The detailed experimental protocol and understanding of the mass spectral behavior of both labeled and unlabeled citronellol provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical methodology.

The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H).[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]

The primary advantages of using deuterated internal standards in mass spectrometry-based bioanalysis include:

-

Correction for Matrix Effects : Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Extraction Variability : The recovery of an analyte during sample preparation steps can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.

-

Normalization of Instrumental Variations : Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.

Logical Framework for Correction of Analytical Variability

The use of a deuterated internal standard is foundational to the principle of isotope dilution mass spectrometry (IDMS). The following diagram illustrates the logical relationship of how a deuterated standard corrects for analytical variability throughout the experimental workflow.

Caption: Logical relationship of how deuterated standards correct for analytical variability.

Data Presentation: Performance of Deuterated Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

| Analyte | Internal Standard Type | Concentration Level | Precision (%CV) |

| Sirolimus | Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% | |

| Deuterated Sirolimus (SIR-d3) | High | 5.7% | |

| Structural Analog (DMR) | Low | 7.6% | |

| Structural Analog (DMR) | Medium | 8.9% | |

| Structural Analog (DMR) | High | 9.7% |

| Analyte | Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |

| Lapatinib | Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold | |

| Isotope-labeled (Lapatinib-d3) | Not Applicable | Not Applicable | Not Applicable |

*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

LC-MS/MS Method for Quantification of Olmesartan in Human Plasma

This protocol provides a framework for the analysis of the antihypertensive drug olmesartan in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma, add 50 µL of the deuterated olmesartan internal standard working solution (e.g., 2000 ng/mL in methanol:water).[2]

-

Vortex briefly to mix.

-

Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex for 1 minute.[2]

-

Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).[2]

-

Vortex for 10 minutes to ensure thorough extraction.[2]

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Mass Spectrometry:

3. Data Analysis

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantification of Immunosuppressants in Whole Blood

This protocol is for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of whole blood sample, add 100 µL of an internal standard working solution containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol.

-

Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

A suitable gradient is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI, positive mode.

-

Scan Type: MRM.

-

SRM transitions are monitored for each analyte and its corresponding deuterated internal standard.[3]

-

Quantitative Performance Data for Immunosuppressant Analysis [4]

| Analyte | Linearity Range | LLOQ | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |

| Cyclosporine A | 2 - 1250 ng/mL | 2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |

| Everolimus | 0.5 - 40.8 ng/mL | 0.5 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% |

Synthesis of Deuterated Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks. De novo synthesis offers greater control over the position and number of deuterium labels.

Generalized Workflow for De Novo Synthesis of a Deuterated Drug

The following diagram illustrates a generalized workflow for the de novo synthesis of a deuterated internal standard.

Caption: A generalized workflow for the de novo synthesis of a deuterated internal standard.

For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the quality and integrity of pharmacokinetic data, ultimately contributing to the successful development of new and effective therapies.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Power of Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) has emerged as an indispensable tool in modern analytical chemistry, providing unparalleled insights into the dynamic processes of biological systems. By introducing atoms with non-radioactive, heavy isotopes into molecules of interest, researchers can precisely track their fate and quantify their abundance in complex samples. This technical guide delves into the core applications of stable isotope labeling in proteomics, metabolomics, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower your research.

Core Applications in Analytical Chemistry

Stable isotope labeling has revolutionized quantitative analysis across various scientific disciplines. Its ability to introduce a mass difference without significantly altering the chemical properties of a molecule makes it a powerful technique for mass spectrometry-based analyses.[1][]

Quantitative Proteomics: Unraveling the Proteome

In proteomics, stable isotope labeling enables the accurate relative and absolute quantification of thousands of proteins in a single experiment.[3] This is crucial for understanding changes in protein expression in response to various stimuli, disease states, or drug treatments.[4][5][6] Key techniques include:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in media containing "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids.[7] After a number of cell divisions, the proteome becomes fully labeled.[8] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides directly reflects the relative abundance of the corresponding proteins.[7]

-

Isobaric Tagging (iTRAQ and TMT): Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are chemical labeling methods that attach isobaric tags to the N-terminus and lysine residues of peptides.[9] While the tags themselves have the same total mass, they are designed to fragment in the mass spectrometer, producing unique reporter ions of different masses. The intensity of these reporter ions is then used to quantify the relative abundance of the peptides, and thus the proteins, from different samples.[9][10]

Metabolomics: Tracing Metabolic Flux

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[11][12] By introducing a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) into a biological system, researchers can trace the path of the isotope through various metabolic pathways.[1] The resulting distribution of isotopes in downstream metabolites, known as mass isotopomer distribution (MID), is measured by mass spectrometry or NMR. This data is then used in computational models to estimate the intracellular metabolic fluxes.[12][13]

Drug Development: Understanding Pharmacokinetics and Metabolism

In the pharmaceutical industry, stable isotope labeling plays a critical role in drug metabolism and pharmacokinetics (DMPK) studies.[][14] By synthesizing a drug candidate with stable isotopes, its absorption, distribution, metabolism, and excretion (ADME) can be accurately tracked in vivo.[15][16] This information is vital for assessing the safety and efficacy of new drug compounds.[]

Quantitative Data Summary

The following tables summarize key quantitative data associated with common stable isotope labeling techniques.

Table 1: Common Stable Isotopes and their Mass Shifts in SILAC

| Isotope-Labeled Amino Acid | Isotope(s) | Nominal Mass Shift (Da) |

| L-Arginine:HCl (U-¹³C₆) | ¹³C | 6 |

| L-Arginine:HCl (U-¹³C₆, U-¹⁵N₄) | ¹³C, ¹⁵N | 10 |

| L-Lysine:2HCl (U-¹³C₆) | ¹³C | 6 |

| L-Lysine:2HCl (U-¹³C₆, U-¹⁵N₂) | ¹³C, ¹⁵N | 8 |

| L-Lysine:2HCl (4,4,5,5-D₄) | ²H (D) | 4 |

Table 2: Reporter Ion Masses for iTRAQ and TMT Reagents

| Reagent | Number of Plexes | Reporter Ion m/z Values |

| iTRAQ 4-plex | 4 | 114, 115, 116, 117 |

| iTRAQ 8-plex | 8 | 113, 114, 115, 116, 117, 118, 119, 121 |

| TMTsixplex | 6 | 126, 127, 128, 129, 130, 131 |

| TMT10plex | 10 | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131 |

| TMTpro 16-plex | 16 | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N |

Table 3: Example of Quantitative Proteomics Data from a SILAC Experiment

This table illustrates typical data from a study investigating protein expression changes in response to a drug treatment.

| Protein Accession | Gene Name | Log₂(Heavy/Light Ratio) | p-value | Regulation |

| P02768 | ALB | 1.58 | 0.001 | Upregulated |

| P68871 | HBB | -2.12 | 0.005 | Downregulated |

| Q9Y6K5 | HSP90AA1 | 0.25 | 0.654 | Unchanged |

| P10636 | GAPDH | 0.05 | 0.912 | Unchanged |

Experimental Protocols

This section provides detailed methodologies for key stable isotope labeling experiments.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two cell populations under different conditions.

Materials:

-

SILAC-grade cell culture medium deficient in L-arginine and L-lysine

-

"Light" L-arginine and L-lysine

-

"Heavy" isotope-labeled L-arginine (e.g., U-¹³C₆) and L-lysine (e.g., U-¹³C₆)

-

Dialyzed fetal bovine serum (dFBS)

-

Cell line of interest

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment and reagents

-

In-gel digestion kit (containing trypsin)

-

Mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the SILAC medium with "light" L-arginine and L-lysine.

-

For the "heavy" population, supplement the SILAC medium with "heavy" L-arginine and L-lysine.

-

Culture the cells for at least 5-6 cell divisions to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other serves as a control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Quantify the protein concentration of each lysate.

-

-

Protein Mixing and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Run the mixed protein sample on an SDS-PAGE gel.

-

Excise the protein band(s) of interest or the entire lane for a whole-proteome analysis.

-

Perform in-gel digestion with trypsin overnight.

-

-

Mass Spectrometry Analysis:

-

Extract the peptides from the gel.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy/light peak intensity ratios.

-

Protocol 2: Isobaric Tagging using iTRAQ/TMT

Objective: To simultaneously quantify proteins from multiple samples.

Materials:

-

iTRAQ or TMT reagent kit

-

Protein samples (e.g., cell lysates, tissue extracts)

-

Reduction and alkylation reagents (e.g., DTT and iodoacetamide)

-

Trypsin

-

Sample cleanup cartridges (e.g., C18)

-

Mass spectrometer with MS/MS and MS³ capabilities

Procedure:

-

Protein Digestion:

-

Reduce and alkylate the cysteine residues in the protein samples.

-

Digest the proteins into peptides using trypsin.

-

-

Peptide Labeling:

-

Label the peptides from each sample with a different isobaric tag according to the manufacturer's protocol.

-

-

Sample Pooling and Cleanup:

-

Combine the labeled peptide samples in a 1:1 ratio.

-

Clean up the pooled sample using a C18 cartridge to remove excess reagents.

-

-

Mass Spectrometry Analysis:

-

Analyze the labeled peptides by LC-MS/MS. For TMT, an MS³ method is often used to minimize reporter ion interference.

-

-

Data Analysis:

-

Use software (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities for relative protein quantification.

-

Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To quantify the rates of metabolic reactions.

Materials:

-

Cell culture medium lacking the nutrient to be traced (e.g., glucose-free DMEM)

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Metabolite extraction solvent (e.g., 80% methanol)

-

GC-MS or LC-MS system

-

MFA software (e.g., INCA, 13CFLUX2)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells in standard medium until they reach the desired confluence.

-

Switch to the labeling medium containing the ¹³C-labeled tracer and dFBS.

-

Incubate for a period sufficient to reach isotopic steady state (this varies depending on the pathway of interest).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding the ice-cold extraction solvent.

-

Scrape the cells and collect the extract.

-

-

Sample Analysis:

-

Analyze the metabolite extract by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

-

-

Flux Estimation:

-

Construct a stoichiometric model of the metabolic network.

-

Use MFA software to fit the experimental MID data to the model and estimate the intracellular fluxes.

-

-

Statistical Analysis:

-

Perform a goodness-of-fit analysis and determine the confidence intervals of the estimated fluxes.

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the applications of stable isotope labeling.

References

- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 7. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorium.uminho.pt [repositorium.uminho.pt]

- 13. shimadzu.com [shimadzu.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. metsol.com [metsol.com]

- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Data for 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-

For researchers, scientists, and professionals in drug development requiring isotopically labeled compounds, 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-, a deuterated form of citronellol, serves as a valuable internal standard or tracer for metabolic studies. This in-depth guide provides an overview of its commercial suppliers and key technical data to facilitate its procurement and application in research.

Overview of Commercial Suppliers

Several specialized chemical suppliers offer 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- and its closely related isotopologues. The primary suppliers identified are MedChemExpress (MCE), Toronto Research Chemicals (TRC), and C/D/N Isotopes. These companies are established providers of stable isotope-labeled compounds for research purposes.

Comparative Technical Data

To aid in the selection of the most suitable product for specific research needs, the following table summarizes the available quantitative data from the identified commercial suppliers.

| Supplier | Catalog Number | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress (MCE) | HY-137113S | 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- | 76027-02-6 | C₁₀H₁₈D₂O | 158.28 | >98% | No Data | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Toronto Research Chemicals (TRC) | D412317 | (+/-)-Citronellol-1,1-d2 | 76027-02-6 | C₁₀H₁₈D₂O | 158.28 | No Data | No Data | 1 mg, 5 mg, 10 mg, 25 mg |

| C/D/N Isotopes | D-7286 | Citronellol-d6 (1,1,8,8,8,8-d6) | 1217804-97-1 | C₁₀H₁₄D₆O | 162.31 | No Data | 98 atom % D | 0.1 g, 0.5 g, 1 g |

It is important to note that while MedChemExpress and Toronto Research Chemicals offer the specifically requested 1,1-d2 labeled compound, C/D/N Isotopes provides a d6 variant with deuterium substitution at different positions. Researchers should carefully consider the isotopic labeling pattern required for their experimental design.

Methodologies and Experimental Considerations

The primary application of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- is as an internal standard in quantitative analysis, typically employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its deuteration provides a distinct mass shift from the endogenous, non-labeled citronellol, allowing for accurate quantification in complex biological matrices.

No specific experimental protocols for the synthesis of this compound are provided by the suppliers. However, the general synthesis of deuterated analogs of citronellol can be achieved through methods such as the reduction of citronellal with a deuterium source.

As this is a chemical reagent, information regarding signaling pathways is not applicable.

Logical Workflow for Procurement

The process of acquiring 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- for research purposes can be streamlined by following a logical workflow.

Caption: Procurement workflow for acquiring deuterated citronellol.

References

Mass Spectrum of 3,7-dimethyl-6-octen-1-ol: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrum of 3,7-dimethyl-6-octen-1-ol, a significant acyclic monoterpenoid alcohol commonly known as citronellol or rhodinol.[1][2] This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, natural product chemistry, and drug development who utilize mass spectrometry for the identification and characterization of volatile organic compounds.

Data Presentation: Mass Spectral Data

The mass spectrum of 3,7-dimethyl-6-octen-1-ol was obtained using electron ionization (EI) mass spectrometry. The resulting data, showcasing the relative abundance of fragment ions, is summarized in the table below. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of the compound (C₁₀H₂₀O). However, the molecular ion peak is often of low intensity in the spectra of acyclic alcohols.[3]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 99.99 | [C₃H₅]⁺ |

| 55 | 65.63 | [C₄H₇]⁺ |

| 69 | 81.78 | [C₅H₉]⁺ |

| 81 | 48.93 | [C₆H₉]⁺ |

| 82 | 54.00 | [C₆H₁₀]⁺ |

| 95 | 60.00 | [C₇H₁₁]⁺ |

| 121 | 20.00 | [C₉H₁₇]⁺ |

| 138 | 10.00 | [C₁₀H₁₈]⁺ |

| 156 | 5.00 | [C₁₀H₂₀O]⁺ (Molecular Ion) |

Experimental Protocols

The mass spectral data presented was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following provides a detailed methodology typical for the analysis of terpene alcohols like 3,7-dimethyl-6-octen-1-ol.

Sample Preparation: A dilute solution of 3,7-dimethyl-6-octen-1-ol in a volatile organic solvent, such as dichloromethane or methanol, is prepared.

Gas Chromatography (GC):

-

Injection Port: The sample is injected into a heated injection port, typically maintained at a temperature of 250°C, to ensure rapid vaporization.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is used for the separation of the analyte.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program starts at a low temperature (e.g., 60°C) for a few minutes, followed by a ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min.

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) is the standard method, with an electron energy of 70 eV.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Mode: The mass spectrometer is operated in full scan mode to acquire a complete mass spectrum over a range of m/z values (e.g., 40-400 amu).

-

Ion Source and Transfer Line Temperatures: These are typically maintained at around 230°C and 280°C, respectively, to prevent condensation of the analyte.

The experimental workflow for the GC-MS analysis is illustrated in the diagram below.

Fragmentation Pathway of 3,7-dimethyl-6-octen-1-ol

The fragmentation of 3,7-dimethyl-6-octen-1-ol upon electron ionization is a complex process involving various bond cleavages and rearrangements. The initial event is the removal of an electron to form the molecular ion ([M]⁺, m/z 156). Due to the presence of the hydroxyl group and the double bond, several fragmentation pathways are possible.

A primary fragmentation step for alcohols is the loss of a water molecule, leading to the formation of an ion at m/z 138 ([M-18]⁺).[4] Further fragmentation of this ion and the molecular ion occurs through allylic and alpha cleavages, as well as rearrangements, giving rise to the characteristic fragment ions observed in the mass spectrum. The base peak at m/z 41 is a common fragment in many organic molecules and corresponds to the allyl cation. The prominent ion at m/z 69 is likely formed through cleavage of the C4-C5 bond, allylic to the double bond.

The proposed fragmentation pathway leading to the major observed ions is depicted in the following diagram.

References

The Occurrence and Analysis of Citronellol in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellol, a naturally occurring acyclic monoterpenoid, is a significant component of various essential oils, valued for its characteristic floral, rosy scent. It exists as two enantiomers, (+)-citronellol and (–)-citronellol, with their distribution and concentration varying considerably across different plant species. This technical guide provides an in-depth overview of the natural occurrence of citronellol in essential oils, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the study and application of essential oils and their bioactive constituents.

Natural Occurrence of Citronellol

Citronellol is found in a wide array of essential oils, with its concentration and isomeric form being dependent on the plant source. The (+)-citronellol isomer is more common and is a major constituent of citronella oils, such as those from Cymbopogon nardus and Cymbopogon winterianus. Conversely, (–)-citronellol is particularly abundant in the essential oils of rose (Rosa damascena) and geranium (Pelargonium graveolens).[1][2] The quantitative distribution of citronellol in several key essential oils is summarized in the table below.

Table 1: Quantitative Occurrence of Citronellol in Various Essential Oils

| Essential Oil | Plant Species | Citronellol Content (%) | Predominant Isomer |

| Citronella Oil (Java type) | Cymbopogon winterianus | 10-15 | (+)-Citronellol |

| Rose Oil | Rosa damascena | 18-55 | (–)-Citronellol |

| Geranium Oil | Pelargonium graveolens | 20-40+ | Mixture of (+) and (–) |

| Palmarosa Oil | Cymbopogon martinii | 70-85 | Not specified |

| Lemon Eucalyptus Oil | Eucalyptus citriodora | 30-80 | Not specified |

| Balkan Pine Twig Oil | Pinus peuce | ~12.5 | Not specified |

| Balkan Pine Needle Oil | Pinus peuce | ~13.4 | Not specified |

Experimental Protocols

Extraction of Essential Oils by Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from plant materials. This technique is particularly suitable for thermolabile compounds like citronellol as it allows for vaporization at temperatures below their boiling points.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, still head, condenser, and receiver/separator)

-

Heating mantle or hot plate

-

Laboratory glassware (beakers, graduated cylinders)

Detailed Methodology:

-

Preparation of Plant Material: The plant material should be appropriately prepared to maximize the surface area for steam contact. For leaves and grasses like Cymbopogon species, chopping them into smaller pieces is recommended.

-

Apparatus Setup: Assemble the steam distillation unit. Place distilled water in the boiling flask and the prepared plant material in the biomass flask. Ensure all glass joints are securely sealed.

-

Distillation Process: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass, causing the volatile essential oils to vaporize. The optimal temperature for steam distillation is typically between 60°C and 100°C.[3] The pressure can be maintained at atmospheric pressure or slightly increased (15-20 PSI) to reduce distillation time.[3]

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection and Separation: The condensate, a mixture of essential oil and hydrosol (floral water), is collected in the receiver. Due to their immiscibility and density difference, the essential oil will typically form a layer on top of the hydrosol and can be separated.

-

Drying and Storage: The collected essential oil can be dried using an anhydrous salt like sodium sulfate to remove any residual water. Store the essential oil in a sealed, dark glass vial at a cool temperature to prevent degradation.

Quantification of Citronellol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a complex mixture like an essential oil.

Materials and Equipment:

-

Essential oil sample

-

Solvent (e.g., hexane or ethanol)

-

Internal standard (e.g., n-tridecane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS for general profiling, or a chiral column like β-DEX 225 for enantiomeric separation)

-

Microsyringe

Detailed Methodology:

-

Sample Preparation: Prepare a diluted solution of the essential oil in a suitable solvent. A typical dilution is 1 µL of essential oil in 1 mL of solvent. Add a known concentration of an internal standard to the sample for accurate quantification.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250-280°C. A split injection mode (e.g., 1:25 split ratio) is commonly used for concentrated essential oil samples.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This allows for the separation of compounds with different boiling points.

-

Capillary Column: For general quantification of citronellol, a non-polar column like a 5% phenyl-methyl-polysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable. For separating the (+) and (–) enantiomers of citronellol, a chiral column is necessary.

-

Mass Spectrometer: The MS transfer line temperature should be set to around 280°C. The ion source temperature is typically set at 230°C. Mass spectra are acquired in the electron ionization (EI) mode at 70 eV over a mass range of m/z 50-700.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identification: Identify the citronellol peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of citronellol by comparing the peak area of citronellol to the peak area of the internal standard. A calibration curve prepared with known concentrations of a citronellol standard should be used for accurate quantification.

-

Citronellol Biosynthesis Pathway

The biosynthesis of citronellol in plants is a complex process that can vary between species. In Pelargonium, it is a multi-step pathway that begins with geraniol.[4][5] The key intermediates are citral and citronellal.[4][5] The enzymes involved belong to the progesterone 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family.[4][5]

Caption: Biosynthesis pathway of citronellol in Pelargonium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of citronellol from plant material.

Caption: General workflow for citronellol analysis.

Conclusion

This technical guide has provided a comprehensive overview of the natural occurrence, analysis, and biosynthesis of citronellol in essential oils. The detailed experimental protocols for steam distillation and GC-MS analysis offer practical guidance for researchers in the field. The visualization of the biosynthetic pathway and experimental workflow serves to clarify these complex processes. A thorough understanding of these aspects is crucial for the quality control, standardization, and development of new applications for essential oils rich in citronellol.

References

- 1. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 2. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agritech.tnau.ac.in [agritech.tnau.ac.in]

The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible quantitative analysis, particularly within the complex milieu of biological matrices, the choice of an internal standard is a critical determinant of data quality. This technical guide provides an in-depth exploration of the core benefits of using stable isotope-labeled internal standards (SIL-ISs), establishing their role as the gold standard in modern analytical science, especially in mass spectrometry-based assays. Through a detailed examination of their principles, supported by quantitative data, experimental protocols, and illustrative diagrams, this guide will empower researchers to enhance the robustness and reliability of their analytical methods.

The Fundamental Advantage: Mitigating Analytical Variability

At the heart of quantitative analysis lies the challenge of controlling for variability introduced at multiple stages of an analytical workflow, from sample preparation to instrumental analysis. An ideal internal standard should perfectly mimic the behavior of the analyte of interest, thereby compensating for any potential sources of error. SIL-ISs, which are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N), come closest to this ideal.[1] This subtle alteration in mass allows the SIL-IS to be distinguished from the analyte by a mass spectrometer, while its physicochemical properties remain virtually identical.[1]

This near-identical nature is the cornerstone of the SIL-IS advantage, enabling:

-

Correction for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Because a SIL-IS co-elutes chromatographically with the analyte and possesses the same ionization efficiency, it experiences the same matrix effects.[2] This allows for a reliable normalization of the analyte's signal, leading to more accurate quantification.

-

Compensation for Sample Preparation Variability: Analyte loss can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[2] A SIL-IS, being subjected to the same physical and chemical manipulations as the analyte, accounts for these losses.[2]

-

Improved Accuracy and Precision: By effectively correcting for both matrix effects and procedural inconsistencies, SIL-ISs significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[2][3]

-

Enhanced Method Robustness: The use of SIL-ISs renders analytical methods less susceptible to minor variations in experimental conditions, leading to more dependable and transferable results.[2]

Quantitative Evidence: The Superiority of SIL-IS in Practice

The theoretical advantages of SIL-ISs are borne out by empirical data. Comparative studies consistently demonstrate the superior performance of SIL-ISs over other types of internal standards, such as structural analogs.

A case in point is the therapeutic drug monitoring of the immunosuppressant everolimus. A study comparing an analog internal standard (32-desmethoxyrapamycin) with a stable isotope-labeled internal standard (everolimus-d4) for the quantification of everolimus by LC-MS/MS revealed a more favorable comparison to an independent reference method when using the SIL-IS.[4]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. SIL-IS) |

| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |

| Structural Analog IS | 96.8 | 8.6 | 0.02 |

Table 1: Comparison of accuracy and precision for the quantification of the anticancer drug Kahalalide F in plasma using a stable isotope-labeled internal standard versus a structural analog internal standard. The data demonstrates a statistically significant improvement in accuracy with the SIL-IS.[3]

| Quantification Method | Precision (%CV) at Low QC | Precision (%CV) at High QC | Accuracy (%Bias) at Low QC | Accuracy (%Bias) at High QC |

| External Standard | 18.2 | 15.8 | -25.3 | -21.7 |

| Analog Internal Standard | 9.5 | 7.2 | -8.1 | -5.4 |

| Stable Isotope-Labeled IS | 3.1 | 2.5 | +1.5 | -0.8 |

Table 2: A summary of experimental data comparing the performance of different quantification methods for the analysis of a hypothetical drug in human plasma. The data clearly demonstrates the superior precision and accuracy achieved with a SIL-IS.[5]

Experimental Protocols: A Practical Guide

The successful implementation of SIL-ISs requires rigorous experimental design and validation. The following section outlines detailed methodologies for key experiments.

General Workflow for LC-MS/MS Quantification using a SIL-IS

This protocol describes the typical steps for quantifying a small molecule drug in a biological matrix such as plasma.

1. Reagent and Standard Preparation:

- Prepare stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile).

- From these stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank biological matrix.

- Prepare a working solution of the SIL-IS at a constant concentration.

2. Sample Preparation (Protein Precipitation):

- To an aliquot of each sample (calibrator, QC, or unknown), add a fixed volume of the SIL-IS working solution and vortex briefly.

- Add a protein precipitation agent (e.g., acetonitrile, methanol) to the sample, typically at a 3:1 ratio.

- Vortex vigorously to ensure complete protein precipitation.

- Centrifuge the samples at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube or a 96-well plate.

- Evaporate the supernatant to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

- Inject the reconstituted samples onto the LC-MS/MS system.

- Develop a chromatographic method that ensures the co-elution of the analyte and the SIL-IS.

- Optimize the mass spectrometer parameters for the detection of both the analyte and the SIL-IS.

4. Data Analysis:

- Integrate the peak areas of the analyte and the SIL-IS for each injection.

- Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

- Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A weighted linear regression (e.g., 1/x²) is often used.

- Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

- Assess the accuracy and precision of the QC samples to validate the analytical run.[5]

Assessment of Matrix Effect

This protocol outlines a method for evaluating the effect of the biological matrix on the ionization of the analyte and the SIL-IS.

1. Sample Preparation:

- Obtain at least six different lots of the blank biological matrix.

- Prepare two sets of samples:

- Set A (Neat Solution): Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase) at low and high QC concentrations.

- Set B (Post-Extraction Spike): Extract the blank matrix lots using the developed sample preparation method. Spike the analyte and SIL-IS into the final, clean extract at the same concentrations as Set A.

2. Data Analysis:

- Analyze both sets of samples by LC-MS/MS.

- Calculate the Matrix Factor (MF) for the analyte and the SIL-IS for each matrix lot:

- MF = (Peak Area in Set B) / (Peak Area in Set A)

- Calculate the IS-normalized Matrix Factor:

- IS-normalized MF = (MF of Analyte) / (MF of SIL-IS)

3. Acceptance Criteria:

- The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%. This demonstrates that the SIL-IS is effectively compensating for inter-lot variability in matrix effects.

Assessment of Recovery

This protocol determines the extraction efficiency of the analyte and the SIL-IS from the biological matrix.

1. Sample Preparation:

- Prepare three sets of QC samples at low, medium, and high concentrations.

- Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.

- Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.

2. Data Analysis:

- Analyze both sets of samples by LC-MS/MS.

- Calculate the recovery for the analyte and the SIL-IS at each QC level:

- Recovery (%) = [(Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)] * 100

3. Acceptance Criteria:

- While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the different QC levels. The recovery of the analyte and the SIL-IS should also be comparable.

Visualizing the Concepts: Workflows and Logical Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the principle of matrix effect compensation.

Advanced Applications: Stable Isotope Labeling in Proteomics and Metabolomics

The utility of stable isotope labeling extends beyond the quantification of small molecules. In proteomics and metabolomics, techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) have revolutionized the field.

SILAC for Quantitative Proteomics

SILAC is a metabolic labeling strategy where cells are cultured in media containing "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids.[6][7] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[8] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry.[8] The ratio of the peak intensities of the "heavy" and "light" peptides provides a highly accurate measure of the relative abundance of each protein between the two conditions.[8]

Conclusion

The use of stable isotope-labeled internal standards is an indispensable component of modern, high-quality quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-ISs provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are paramount for generating accurate, reproducible, and defensible quantitative data that can withstand both scientific and regulatory scrutiny. The adoption of SIL-ISs as the standard for internal standardization is a critical step towards achieving the highest level of confidence in analytical measurements.

References

- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols for the Use of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise quantification of analytes within complex matrices, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reliable results.[1][2] 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-, a deuterated form of citronellol, serves as an ideal internal standard for the quantitative analysis of citronellol and related monoterpenoids. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction efficiency, injection volume, and instrument response.[1][3] This document provides detailed application notes and protocols for the utilization of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- in quantitative analytical workflows, particularly in the context of natural product analysis and drug development.

Analytical Applications

6-Octen-1,1-d2-1-ol, 3,7-dimethyl- is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of citronellol in various matrices, including:

-

Essential Oils: To determine the concentration of citronellol in essential oils from plants like citronella, rose, and geranium for quality control and authenticity assessment.[4][5][6]

-

Pharmaceutical Formulations: To quantify citronellol in topical preparations, fragrances, and other pharmaceutical products.

-

Biological Matrices: For pharmacokinetic and metabolic studies of citronellol in plasma, urine, and tissue samples, although this is a less common application.

The use of this internal standard is compatible with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Experimental Protocols

The following are detailed protocols for the quantification of citronellol in an essential oil matrix using 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- as an internal standard.

Protocol 1: Quantification of Citronellol in Essential Oil by GC-MS

This protocol outlines the steps for sample preparation, instrument parameters, and data analysis for a typical GC-MS workflow.

1. Materials and Reagents

-

Citronellol (analyte standard)

-

6-Octen-1,1-d2-1-ol, 3,7-dimethyl- (internal standard)

-

Essential oil sample containing citronellol

-

Methanol (or another suitable solvent like hexane or ethyl acetate), HPLC grade or higher

-

Volumetric flasks and pipettes

-

GC vials with inserts

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of citronellol and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- and dissolve it in 10 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final concentration of, for example, 10 µg/mL.

3. Sample Preparation

-

Accurately weigh a known amount of the essential oil sample (e.g., 10 mg).

-

Dissolve the sample in a known volume of methanol (e.g., 10 mL) in a volumetric flask.

-

Transfer an aliquot of the diluted sample (e.g., 100 µL) to a GC vial.

-

Add a known amount of the internal standard solution (to achieve a final concentration of 10 µg/mL).

-

Vortex the sample to ensure homogeneity.

4. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial temp 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Citronellol: m/z (e.g., 69, 81, 123) |

| 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-: m/z (e.g., 71, 83, 125) |

5. Data Analysis

-

Integrate the peak areas of the analyte and the internal standard for each calibration standard and sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Quantitative Data Presentation

The following tables summarize representative data from a method validation study for the quantification of citronellol using 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- as an internal standard.

Table 1: Calibration Curve Data

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,567 | 1.019 |

| 25 | 382,123 | 149,876 | 2.550 |

| 50 | 760,987 | 150,345 | 5.062 |

| 100 | 1,525,678 | 151,098 | 10.097 |

| Regression Equation | y = 0.1009x + 0.002 | ||

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Accuracy (%) | Precision (RSD, %) |

| 5 | 4.95 ± 0.15 | 99.0 | 3.0 |

| 25 | 25.3 ± 0.51 | 101.2 | 2.0 |

| 75 | 74.2 ± 1.85 | 98.9 | 2.5 |

Mandatory Visualizations

References

- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS and GC-FID Analysis of Citronella Oil Products for Indicator Ingredient Identification -Mass Spectrometry Letters | Korea Science [koreascience.kr]

Application Note: Quantitative Analysis of Citronellol in Complex Matrices using a Deuterated Internal Standard by GC-MS

Abstract